molecular formula C12H22O2 B14563084 2-(3-Methylbut-2-en-1-yl)-2-(propan-2-yl)-1,3-dioxane CAS No. 62150-25-8

2-(3-Methylbut-2-en-1-yl)-2-(propan-2-yl)-1,3-dioxane

Cat. No.: B14563084
CAS No.: 62150-25-8
M. Wt: 198.30 g/mol
InChI Key: UKLHQDNMSUOYDJ-UHFFFAOYSA-N
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Description

2-(3-Methylbut-2-en-1-yl)-2-(propan-2-yl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This specific compound is notable for its unique structure, which includes a 3-methylbut-2-en-1-yl group and a propan-2-yl group attached to the dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-2-en-1-yl)-2-(propan-2-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbut-2-en-1-ol with propan-2-yl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-2-en-1-yl)-2-(propan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methylbut-2-en-1-yl)-2-(propan-2-yl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-2-(propan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A simpler dioxane compound with different substituents.

    2,2-Dimethyl-1,3-dioxane: Another dioxane derivative with distinct structural features.

Uniqueness

2-(3-Methylbut-2-en-1-yl)-2-(propan-2-yl)-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.

Properties

CAS No.

62150-25-8

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-(3-methylbut-2-enyl)-2-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C12H22O2/c1-10(2)6-7-12(11(3)4)13-8-5-9-14-12/h6,11H,5,7-9H2,1-4H3

InChI Key

UKLHQDNMSUOYDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(OCCCO1)CC=C(C)C

Origin of Product

United States

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